Cas no 17801-77-3 ((±)-Urothione)

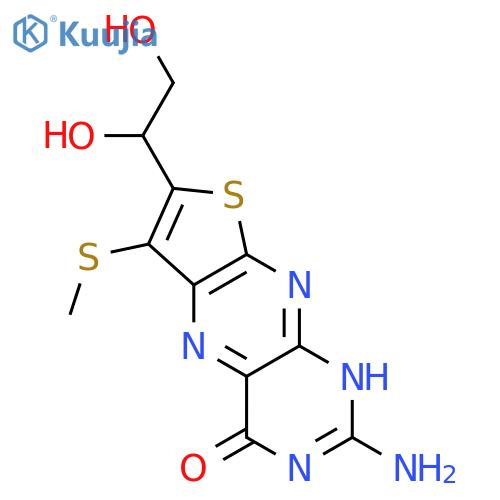

(±)-Urothione structure

商品名:(±)-Urothione

(±)-Urothione 化学的及び物理的性質

名前と識別子

-

- (+-)-urothion

- (+/-)-Urothione

- (2-alpha,beta-Dihydroxy-ethyl)-7-amino-5-hydroxy-3-methylthio-thienopteridine

- 2-Amino-7-(1,2-dihydroxy-aethyl)-6-methylmercapto-3H-thieno[3,2-g]pteridin-4-on

- 2-amino-7-(1,2-dihydroxy-ethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one

- Urothion

- Urothione

- CHEBI:176463

- SCHEMBL17800805

- NS00125091

- SCHEMBL3044163

- (R)-(8CI)-2-amino-7-(1,2-dihydroxyethyl)-6-(methylthio)-thieno[3,2-g]pteridin-4(1H)-one

- 2-AMINO-7-(1,2-DIHYDROXYETHYL)-6-(METHYLSULFANYL)-1H,4H-THIENO[3,2-G]PTERIDIN-4-ONE

- 2-amino-7-(1,2-dihydroxyethyl)-6-methylsulanyl-3H-thieno[3,2-g]pteridin-4-one

- DTXSID60864882

- 17801-77-3

- (A+/-)-Urothione

- (±)-Urothione

-

- インチ: InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)

- InChIKey: RPUOVNROVSNPBD-UHFFFAOYSA-N

- ほほえんだ: CSc1c(sc2nc3nc(N)[nH]c(=O)c3nc12)C(O)CO

計算された属性

- せいみつぶんしりょう: 325.03033158Da

- どういたいしつりょう: 325.03033158Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 187Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

(±)-Urothione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | U847050-25mg |

(±)-Urothione |

17801-77-3 | 25mg |

$ 37000.00 | 2023-09-05 | ||

| TRC | U847050-5mg |

(±)-Urothione |

17801-77-3 | 5mg |

$1728.00 | 2023-05-17 | ||

| TRC | U847050-1mg |

(±)-Urothione |

17801-77-3 | 1mg |

$414.00 | 2023-05-17 | ||

| TRC | U847050-2.5mg |

(±)-Urothione |

17801-77-3 | 2.5mg |

$907.00 | 2023-05-17 | ||

| TRC | U847050-10mg |

(±)-Urothione |

17801-77-3 | 10mg |

$3284.00 | 2023-05-17 |

(±)-Urothione 関連文献

-

Adrien Albert Q. Rev. Chem. Soc. 1952 6 197

-

2. Index

-

3. 16. The condensation of 2:4:5-triamino-6-hydroxypryrimidine with glucose and fructoseH. S. Forrest,James Walker J. Chem. Soc. 1949 79

-

Yang Guang Ma,Ying Cheng Chem. Commun. 2007 5087

-

Yang Guang Ma,Ying Cheng Chem. Commun. 2007 5087

17801-77-3 ((±)-Urothione) 関連製品

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬